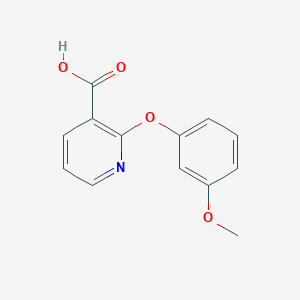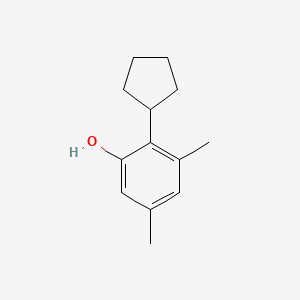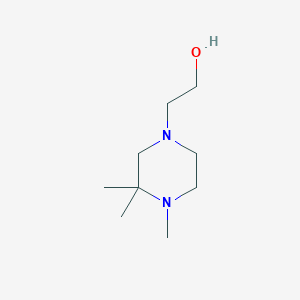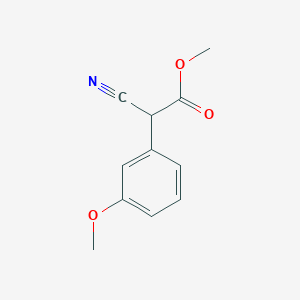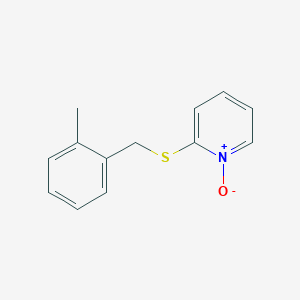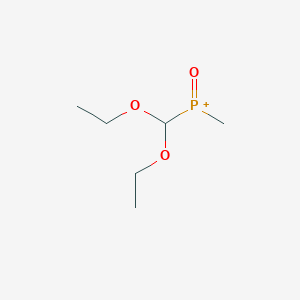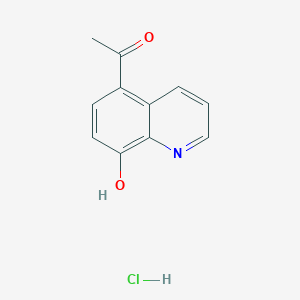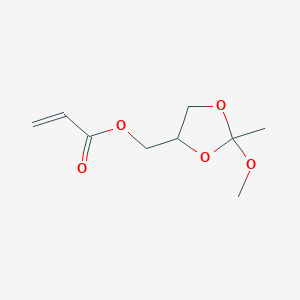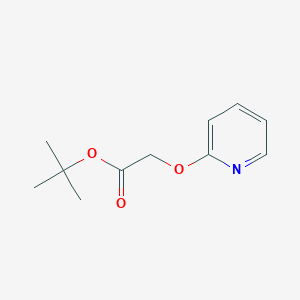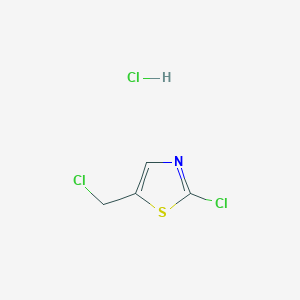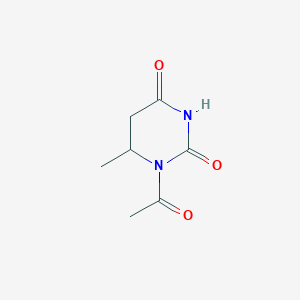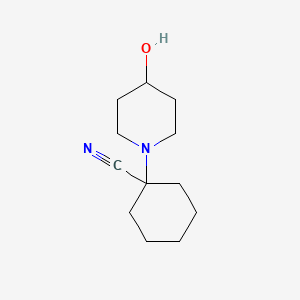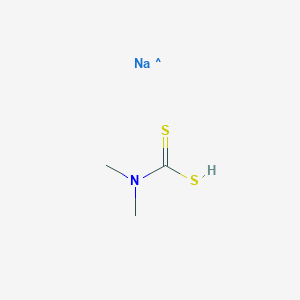
Dimethyldithiocarbamic acid sodium salt dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyldithiocarbamic acid sodium salt dihydrate is an organosulfur compound with the chemical formula C₃H₆NNaS₂. It is one of the simplest organic dithiocarbamates and appears as a white or pale yellow, water-soluble solid. This compound is widely used as a precursor to fungicides and rubber chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyldithiocarbamic acid sodium salt dihydrate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} ] The compound crystallizes from water as the dihydrate NaS₂CN(CH₃)₂·2H₂O .
Industrial Production Methods
In industrial settings, the preparation involves adding water to a reaction kettle, followed by the addition of lye and a 40% dimethylamine solution under stirring. Carbon disulfide is then added dropwise while maintaining the reaction temperature below 30°C. The resulting solution is allowed to react for 1-2 hours, after which it is filtered to remove any insoluble residues .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyldithiocarbamic acid sodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: Oxidation of sodium dimethyldithiocarbamic acid can yield thiram, a well-known fungicide.
Substitution: The compound can react with dimethyl sulfate in an aqueous medium to form the methyl ester of dimethyldithiocarbamic acid.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation reactions to form thiram.
Dimethyl Sulfate: Used in substitution reactions to form esters.
Major Products
Thiram: Formed through oxidation.
Methyl Ester of Dimethyldithiocarbamic Acid: Formed through substitution with dimethyl sulfate.
Wissenschaftliche Forschungsanwendungen
Dimethyldithiocarbamic acid sodium salt dihydrate has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in antimicrobial treatments.
Wirkmechanismus
The mechanism of action of sodium dimethyldithiocarbamic acid involves disrupting the enzyme systems of microorganisms, leading to their death. This disruption occurs through the chelation of metal ions, which are essential for the enzymatic activities of the microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Ferric dimethyldithiocarbamate
- Nickel bis(dimethyldithiocarbamate)
Uniqueness
Dimethyldithiocarbamic acid sodium salt dihydrate is unique due to its simplicity and versatility. It serves as a precursor to a wide range of industrial chemicals and has diverse applications in agriculture, medicine, and industry. Its ability to chelate metal ions makes it particularly valuable in various chemical processes .
Eigenschaften
Molekularformel |
C3H7NNaS2 |
|---|---|
Molekulargewicht |
144.22 g/mol |
InChI |
InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |
InChI-Schlüssel |
MJXOOPBZYCWYIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)S.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



